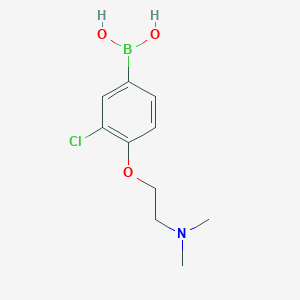

Ácido (3-cloro-4-(2-(dimetilamino)etoxi)fenil)borónico

Descripción general

Descripción

(3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid, also known as CDABPA, is a highly versatile molecule with a wide range of applications in scientific research. CDABPA is a boronic acid derivative that is used in various chemical reactions, such as Suzuki-Miyaura cross-coupling, as a catalyst and a ligand. It is also used in the synthesis of various compounds, including drugs, polymers, and materials. CDABPA is a valuable tool for scientists, as it can be used to modify the properties of molecules, improve the efficiency of chemical reactions, and develop new compounds.

Aplicaciones Científicas De Investigación

Reacciones de acoplamiento cruzado de Suzuki-Miyaura

El acoplamiento cruzado de Suzuki-Miyaura (SM) es una reacción fundamental en química orgánica, ampliamente utilizada para formar enlaces carbono-carbono. Ácido (3-cloro-4-(2-(dimetilamino)etoxi)fenil)borónico es un derivado de ácido borónico, que puede actuar como un socio nucleófilo en el acoplamiento SM. Esta reacción es conocida por sus condiciones suaves y tolerancia a varios grupos funcionales, lo que la convierte en una opción ideal para sintetizar moléculas orgánicas complejas .

Síntesis de compuestos heteroaromáticos

Los compuestos heteroaromáticos son cruciales en productos farmacéuticos y agroquímicos. La parte de ácido borónico de This compound puede facilitar la introducción de un grupo fenilo en compuestos heteroaromáticos. Esto es particularmente útil en la síntesis de moléculas de fármacos y otros compuestos biológicamente activos .

Estudios de protodesboronación

La protodesboronación se refiere a la eliminación del grupo boro de los ésteres borónicos. Si bien no está directamente relacionado con This compound, los estudios sobre protodesboronación son esenciales para comprender la estabilidad y reactividad de los derivados de ácido borónico en diversos entornos químicos. Este conocimiento es crucial para el desarrollo de nuevos métodos sintéticos que involucran ácidos borónicos .

Desarrollo de nuevos reactivos de borano

La investigación de ácidos borónicos a menudo conduce al desarrollo de nuevos reactivos de borano. Estos reactivos se pueden utilizar para diversas transformaciones orgánicas, como reacciones de hidroboración. La estructura única de This compound podría inspirar el diseño de nuevos reactivos de borano con reactividad y selectividad específicas .

Aplicaciones de detección

Los ácidos borónicos se han explorado por su potencial en aplicaciones de detección, particularmente para la detección de cis-dioles. Si bien no se detallan estudios específicos sobre This compound como molécula de sensor, las propiedades generales de los ácidos borónicos sugieren usos potenciales en el desarrollo de sensores selectivos para analitos biológicos y químicos .

Estrategias de homologación y acoplamiento cruzado

Los ácidos borónicos son valiosos en estrategias de homologación, donde se utilizan para extender cadenas de carbono. Además, juegan un papel en las reacciones de acoplamiento cruzado conjuntivas, que combinan dos fragmentos orgánicos diferentes. El This compound podría utilizarse en tales reacciones para introducir un grupo fenilo con los grupos funcionales adjuntos, proporcionando una vía a la síntesis orgánica diversa .

Mecanismo De Acción

Target of Action

The primary target of (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid is the carbon-carbon bond formation in organic compounds . This compound is a boron reagent used in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

(3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, the boronic acid transfers formally nucleophilic organic groups from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond .

Biochemical Pathways

The biochemical pathway primarily affected by (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Pharmacokinetics

The compound’s success in suzuki–miyaura coupling reactions suggests it is relatively stable, readily prepared, and generally environmentally benign .

Result of Action

The molecular effect of (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid’s action is the formation of new carbon-carbon bonds . This enables the synthesis of complex organic compounds, contributing to the advancement of organic chemistry and the development of new pharmaceuticals and materials .

Action Environment

The action, efficacy, and stability of (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid can be influenced by various environmental factors. These include the presence of a palladium catalyst and a base, which are necessary for the Suzuki–Miyaura coupling reaction . The reaction conditions are exceptionally mild and tolerant of various functional groups, contributing to the compound’s wide applicability .

Propiedades

IUPAC Name |

[3-chloro-4-[2-(dimethylamino)ethoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BClNO3/c1-13(2)5-6-16-10-4-3-8(11(14)15)7-9(10)12/h3-4,7,14-15H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLUXBZKTHGGAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCN(C)C)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

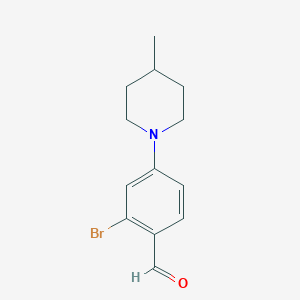

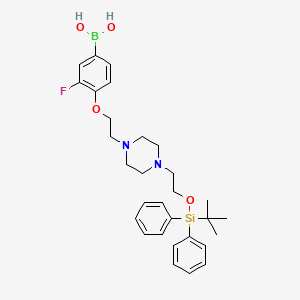

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1446113.png)

![6-Fluorospiro[chroman-2,4'-piperidine]-HCl](/img/structure/B1446114.png)